![molecular formula C8H12ClNO2 B1491130 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2098130-67-5](/img/structure/B1491130.png)
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Overview
Description
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is a chemical compound. It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Synthesis of Tropane Alkaloids
The structure of this compound is closely related to the 8-azabicyclo[3.2.1]octane scaffold , which is a key component in the family of tropane alkaloids . These alkaloids have a variety of biological activities, making the compound valuable for:
Pharmaceutical Testing
This compound is used as a reference standard in pharmaceutical testing . Its role includes:
Pharmacological Research
In pharmacology, the compound’s applications are centered around its potential as a precursor for pharmacologically active molecules . It can be used for:
Biochemical Studies
The compound’s biochemical applications involve its use in enzyme-substrate studies . It can be utilized for:
Organic Synthesis
In organic synthesis, this compound is valuable for its versatility in constructing complex organic molecules . It can be involved in:
Analytical Chemistry
Lastly, in analytical chemistry, the compound finds use in the development of analytical methods . It is important for:
properties
IUPAC Name |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-2-7(11)10-3-5-1-6(4-10)8(5)12/h5-6,8,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDLZKNAQFMYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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